N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic compound featuring a central imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at the 6-position and an acetamide moiety linked to a 2,3-dimethylphenyl group at the 3-position. The compound’s synthesis typically involves multi-step pathways starting from precursors like ethyl 2-aminothiazole-4-acetate or bromophenacyl derivatives, followed by condensation, hydrazide formation, and final coupling with aryl amines .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-13-4-3-5-18(14(13)2)23-20(26)10-17-12-27-21-24-19(11-25(17)21)15-6-8-16(22)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSWGYIEHUKAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.
Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and function.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the imidazo-thiazole core and the acetamide side chain. Key examples include:
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Chloro and fluoro substituents on the phenyl ring (R1) enhance molecular stability and may influence binding affinity to biological targets, as seen in compounds with higher melting points (e.g., 211–213°C for 5g) .
Pharmacological and Spectroscopic Comparisons
- Aldose Reductase Inhibition : Compounds like 3d (hydrazinecarbothioamide derivatives) exhibit aldose reductase inhibitory activity (IC50 ~10 μM), attributed to the thioamide group’s interaction with the enzyme’s active site . The target compound’s acetamide group may offer weaker inhibition but improved pharmacokinetics due to reduced polarity.
- Spectral Data : The target compound’s IR and NMR profiles are expected to align with analogs such as 5k (C=O stretch at ~1672 cm⁻¹, aromatic protons at δ 7.2–8.3 ppm), though deviations may arise from the dimethylphenyl group’s electron-donating effects .
Biological Activity
N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic organic compound characterized by a complex structure that includes an imidazo[2,1-b]thiazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. The imidazo[2,1-b]thiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Structural Characteristics
The molecular formula of this compound is C21H18FN3OS. Its structure features:
- Imidazo[2,1-b]thiazole ring : Known for its role in various biological activities.
- Aromatic substitutions : The presence of the 4-fluorophenyl group enhances binding affinity to biological targets.
- Amide linkage : This functional group is critical for the compound’s interaction with enzymes and receptors.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds featuring imidazo[2,1-b]thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of cancer cell lines such as HeLa and Caco-2. The mechanism often involves inhibition of key signaling pathways associated with tumor proliferation.
Case Study : A study on related thiazole derivatives demonstrated their ability to decrease cell viability in cancer lines significantly. For example, one compound reduced the viability of Caco-2 cells by 39.8% compared to untreated controls (p < 0.001) .
Antimicrobial Activity
The imidazo[2,1-b]thiazole framework has also been associated with antimicrobial properties. Compounds within this class have been tested against various bacterial strains and shown promising results against drug-resistant pathogens.
Table 1: Comparison of Antimicrobial Activity
| Compound Name | Activity Against Bacteria | Notes |
|---|---|---|
| Compound A | Effective against MRSA | High potency observed |
| Compound B | Moderate activity against E. coli | Requires further optimization |
| This compound | Potential activity suggested | Further studies needed |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.
- Receptor Interaction : Binding to receptors can modulate signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationship (SAR)
The structural modifications significantly influence the biological activity of imidazo[2,1-b]thiazole derivatives. For example:
- Fluorine Substitution : The presence of fluorine often enhances metabolic stability and binding affinity.
- Dimethyl Substitution : Variations in the dimethylphenyl group can lead to differing pharmacokinetic profiles.
Table 2: Structure-Activity Relationships
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-... | Chlorine substituent | Different metabolic stability |
| N-(2-bromophenyl)-... | Bromine substituent | Varying reactivity profiles |
| N-(2,3-dimethylphenyl)-... | Dimethyl substitution | Enhanced potency expected |
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalization of the imidazo[2,1-b]thiazole core. Key steps include:
- Coupling reactions : Use of acetic anhydride or carbodiimide catalysts to form the acetamide bond.
- Cyclization : Solvents like dimethylformamide (DMF) or dichloromethane (DCM) with triethylamine as a base to facilitate heterocycle formation.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Chromatography : HPLC or TLC to monitor reaction progress and purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions.
- Catalyst Selection : Triethylamine or DMAP improves coupling efficiency in acetamide bond formation .
Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?
- Orthogonal Assays : Validate cytotoxicity using both MTT and ATP-based assays to rule out false positives.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophore contributions.
- Target Engagement Studies : Use SPR or thermal shift assays to confirm binding to purported targets like VEGFR2 .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR)?
- X-ray Crystallography : Resolve 3D conformation (e.g., Acta Crystallographica data) to identify key interactions with biological targets.
- Molecular Docking : Simulate binding modes with kinases or receptors using software like AutoDock or Schrödinger.
- Proteomics Profiling : Identify off-target effects via kinase inhibition panels or protein microarrays .
Q. How can researchers address poor solubility in biological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Data Interpretation & Experimental Design
Q. What statistical methods are suitable for analyzing dose-response relationships?
- Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
- Synergy Analysis : Apply Chou-Talalay or Bliss independence models for combination therapy studies.
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., cytotoxicity + pharmacokinetics) .
Q. How can crystallographic data inform molecular modifications?
- Hydrogen Bond Mapping : Identify residues critical for target binding (e.g., fluorine interactions with kinase hinge regions).
- Conformational Flexibility : Modify rigid moieties (e.g., dimethylphenyl groups) to optimize entropy-enthalpy balance.
- Solvent-Accessible Surface Area (SASA) : Prioritize substitutions that enhance hydrophobic or polar contacts .
Conflict Resolution in Data
Q. How to reconcile discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes).
- Tissue Distribution Studies : Use radiolabeled analogs to track compound accumulation in target organs.
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
